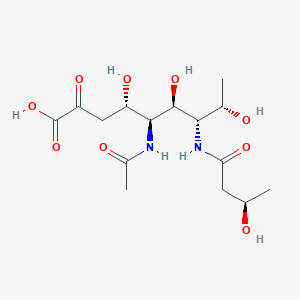
5-Acetamido-3,5,7,9-tetradeoxy-7-(3-hydroxybutyramido)nonulosonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetamido-3,5,7,9-tetradeoxy-7-(3-hydroxybutyramido)nonulosonic acid, commonly known as Kdn, is a rare sugar molecule that is found in the outer membrane of some bacteria. It is a member of the sialic acid family of sugars and has been the subject of extensive research due to its unique structure and properties.
Wirkmechanismus
The mechanism of action of Kdn is not fully understood, but it is believed to interact with various receptors and enzymes in the body to produce its effects. It has been shown to have anti-inflammatory and immunomodulatory properties, as well as potential anti-cancer effects.
Biochemische Und Physiologische Effekte
Kdn has been shown to have a number of biochemical and physiological effects in the body. It has been shown to modulate the immune system, reduce inflammation, and inhibit the growth of certain cancer cells. It has also been shown to have antioxidant properties and may play a role in the prevention of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Kdn has a number of advantages for use in lab experiments, including its unique structure and properties, its ability to interact with various receptors and enzymes, and its potential applications in various fields. However, there are also limitations to its use, including its rarity and difficulty in obtaining large quantities.
Zukünftige Richtungen
There are a number of potential future directions for research on Kdn. These include further studies on its potential use in the development of new antibiotics, as well as in the treatment of certain diseases such as cancer and inflammation. Additionally, research may focus on the development of new synthesis methods for Kdn, as well as the exploration of its potential applications in other fields such as materials science and biotechnology.
In conclusion, Kdn is a rare sugar molecule that has been the subject of extensive research due to its unique structure and properties. It has potential applications in various fields, including the development of new antibiotics and the treatment of certain diseases. Further research is needed to fully understand its mechanism of action and potential uses, but it is clear that Kdn is a molecule of great interest to the scientific community.
Synthesemethoden
Kdn can be synthesized using a variety of methods, including chemical synthesis, enzymatic synthesis, and microbial fermentation. Chemical synthesis involves the use of complex chemical reactions to create the molecule, while enzymatic synthesis involves the use of enzymes to catalyze the formation of the molecule. Microbial fermentation involves the use of bacteria to produce Kdn in large quantities.
Wissenschaftliche Forschungsanwendungen
Kdn has been the subject of extensive research due to its unique properties and potential applications in various fields. It has been studied for its potential use in the development of new antibiotics, as well as in the treatment of certain diseases such as cancer and inflammation.
Eigenschaften
CAS-Nummer |
100343-04-2 |
|---|---|
Produktname |
5-Acetamido-3,5,7,9-tetradeoxy-7-(3-hydroxybutyramido)nonulosonic acid |
Molekularformel |
C15H26N2O9 |
Molekulargewicht |
378.37 g/mol |
IUPAC-Name |
(4S,5S,6S,7S,8S)-5-acetamido-4,6,8-trihydroxy-7-[[(3R)-3-hydroxybutanoyl]amino]-2-oxononanoic acid |
InChI |
InChI=1S/C15H26N2O9/c1-6(18)4-11(23)17-12(7(2)19)14(24)13(16-8(3)20)9(21)5-10(22)15(25)26/h6-7,9,12-14,18-19,21,24H,4-5H2,1-3H3,(H,16,20)(H,17,23)(H,25,26)/t6-,7+,9+,12+,13+,14+/m1/s1 |
InChI-Schlüssel |
BTVNUGLCVUINJD-MQKLSUBOSA-N |
Isomerische SMILES |
C[C@H](CC(=O)N[C@@H]([C@H](C)O)[C@@H]([C@H]([C@H](CC(=O)C(=O)O)O)NC(=O)C)O)O |
SMILES |
CC(CC(=O)NC(C(C)O)C(C(C(CC(=O)C(=O)O)O)NC(=O)C)O)O |
Kanonische SMILES |
CC(CC(=O)NC(C(C)O)C(C(C(CC(=O)C(=O)O)O)NC(=O)C)O)O |
Andere CAS-Nummern |
100343-04-2 |
Synonyme |
5-acetamido-3,5,7,9-tetradeoxy-7-(3-hydroxybutyramido)-L-glycero-L-manno-nonulosonic acid 5-acetamido-3,5,7,9-tetradeoxy-7-(3-hydroxybutyramido)nonulosonic acid 5-ATHBN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



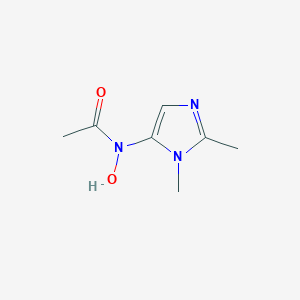
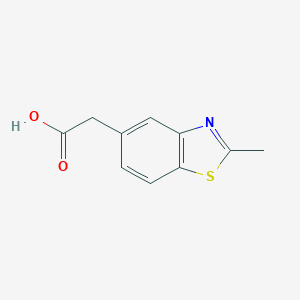

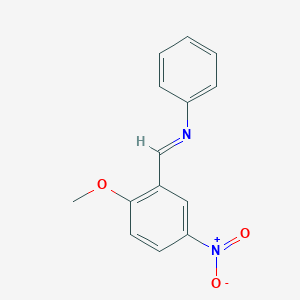

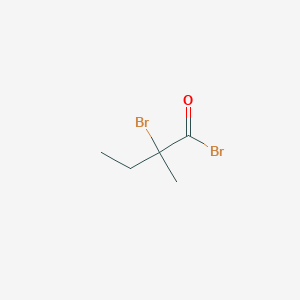
![3-[4-(1,3-Benzoxazol-2-yl)phenyl]imino-1-(morpholin-4-ylmethyl)indol-2-one](/img/structure/B11215.png)
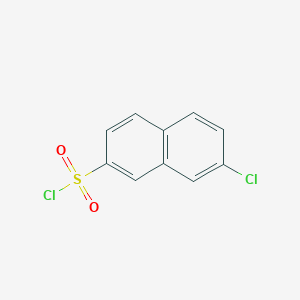
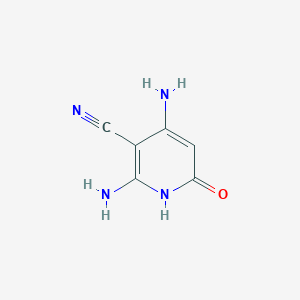
![(4S)-4-[(1R,2S)-2-hydroxy-1,4-dimethylcyclohex-3-en-1-yl]-3-(hydroxymethyl)-4-methylcyclopent-2-en-1-one](/img/structure/B11218.png)
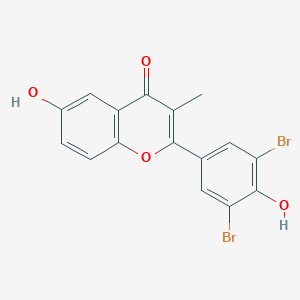
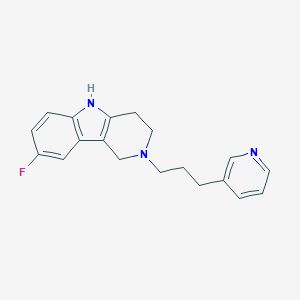
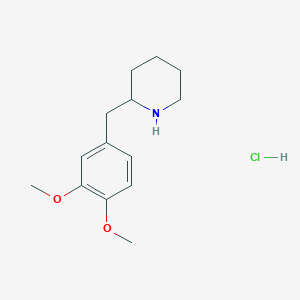
![Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]-](/img/structure/B11226.png)